2-Methoxy-3-buten-1-OL

Vue d'ensemble

Description

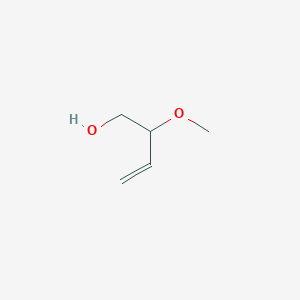

2-Methoxy-3-buten-1-OL is an organic compound with the molecular formula C5H10O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound contains both an ether and an alcohol functional group, making it versatile in chemical synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methoxy-3-buten-1-OL can be synthesized through several methods. One common method involves the reaction of 3-buten-1-ol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic etherification of 3-buten-1-ol. This process typically involves the use of a strong acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions to optimize yield and purity.

Analyse Des Réactions Chimiques

2.1. Reaction with Hydroxyl Radicals

One significant reaction pathway for 2-Methoxy-3-buten-1-OL is its reaction with hydroxyl radicals (OH). The kinetics of this reaction have been studied, revealing that the compound reacts relatively quickly with OH radicals, which is critical in atmospheric chemistry.

-

Rate Coefficients : The rate coefficient for the reaction of this compound with hydroxyl radicals has been experimentally determined to be approximately at room temperature. This value indicates a higher reactivity compared to some alkenes and other unsaturated alcohols .

2.2. Ozonolysis

Another important reaction involving this compound is ozonolysis, where it reacts with ozone (O₃). This reaction typically leads to the formation of various products, including aldehydes and ketones.

-

Products : The ozonolysis of this compound can yield methyl glyoxal and methyl formate as primary products, which are significant in secondary organic aerosol formation .

2.3. Thermal Decomposition

Thermal decomposition studies indicate that this compound can undergo fragmentation at elevated temperatures, leading to smaller organic molecules.

-

Mechanism : The decomposition typically involves the cleavage of the C-C bond adjacent to the hydroxyl group, resulting in the formation of methanol and other smaller hydrocarbons.

3.1. Kinetic Comparisons

The reactivity of this compound has been compared with other unsaturated compounds such as 1-butene and other unsaturated alcohols.

| Compound | Reaction Type | Rate Coefficient (cm³/molecule s) |

|---|---|---|

| This compound | OH Reaction | |

| 1-butene | OH Reaction | |

| 3-buten-1-ol | OH Reaction |

This table illustrates that this compound exhibits comparable or increased reactivity towards hydroxyl radicals compared to its alkene analogs.

3.2. Temperature Dependence

The temperature dependence of the reaction rates shows that while reactivity generally increases with temperature, certain pathways may exhibit non-linear behavior due to the formation of stable intermediates or transition states .

Environmental Implications

The reactions of this compound play a crucial role in atmospheric chemistry:

4.1. Secondary Organic Aerosol Formation

The oxidation products from reactions involving this compound contribute significantly to secondary organic aerosol (SOA) formation, which has implications for climate and air quality.

4.2. Volatile Organic Compound Behavior

As a volatile organic compound (VOC), understanding the chemical behavior of this compound is essential for modeling its impact on atmospheric processes and pollution dynamics.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Chemistry

2-Methoxy-3-buten-1-OL serves as an important intermediate in organic synthesis. It can be utilized to create various derivatives that are valuable in pharmaceuticals and agrochemicals. For instance, it can undergo transformations to yield more complex molecules through reactions such as oxidation, reduction, and substitution.

Synthesis of Tetrahydrofuran

Research indicates that this compound can be involved in the synthesis of tetrahydrofuran (THF), a solvent and intermediate in polymer production. The synthesis process involves reacting propylene with formaldehyde to produce 3-buten-1-ol, which can then be converted to THF through further chemical steps .

Ecological Applications

Semiochemical Emission

Recent studies have highlighted the role of this compound as a semiochemical emitted by fungal symbionts associated with bark beetles. This emission can influence ecological interactions and has potential applications in pest management strategies . The compound's presence can attract or repel certain insect species, making it a candidate for developing eco-friendly pest control methods.

Industrial Applications

Potential Use in Fragrance and Flavor Industry

Due to its pleasant odor profile, this compound may find applications in the fragrance and flavor industry. Its chemical structure allows it to be used as a flavoring agent or fragrance component in various consumer products.

Case Study 1: Synthesis of Agrochemicals

A study demonstrated the effectiveness of using this compound as a precursor for synthesizing novel agrochemicals. By modifying its structure through various chemical reactions, researchers were able to develop compounds that exhibited enhanced pest resistance properties in crops.

Case Study 2: Ecological Impact Research

In an ecological study, researchers investigated how environmental factors influenced the emission of this compound by fungal symbionts. The findings indicated that temperature and humidity significantly affected the levels of this compound emitted, suggesting its potential role in ecological signaling among organisms.

Mécanisme D'action

The mechanism of action of 2-Methoxy-3-buten-1-OL involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its reactivity is influenced by the presence of both the ether and alcohol functional groups, which can participate in hydrogen bonding and other intermolecular interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Buten-1-ol: Similar structure but lacks the methoxy group.

3-Methoxy-1-propene: Similar structure but has a different position of the double bond.

Ethoxyethene: Contains an ether group but has a different carbon skeleton.

Uniqueness

2-Methoxy-3-buten-1-OL is unique due to the presence of both an ether and an alcohol functional group, which provides it with distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in various industrial and research applications.

Activité Biologique

2-Methoxy-3-buten-1-OL, with the molecular formula C₅H₁₀O₂, is an organic compound that exhibits a range of biological activities due to its unique structural properties. Its dual functional groups—an ether and an alcohol—contribute to its versatility in chemical synthesis and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Molecular Structure:

- IUPAC Name: 2-methoxybut-3-en-1-ol

- CAS Number: 18231-00-0

- Molecular Weight: 102.13 g/mol

Structural Formula:

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The compound can act as both a nucleophile and an electrophile, facilitating numerous chemical reactions. Its reactivity is influenced by the presence of hydroxyl and methoxy groups, enabling it to participate in hydrogen bonding and other intermolecular interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in managing inflammatory diseases.

Antioxidant Activity

The compound has demonstrated antioxidant properties by scavenging free radicals in various assays. This activity may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

-

Study on Antimicrobial Efficacy:

A study published in the Journal of Natural Products evaluated the antimicrobial properties of several methoxy-substituted alkenes, including this compound. The results indicated that this compound significantly inhibited the growth of several bacterial strains, highlighting its potential as a natural preservative or therapeutic agent in infectious diseases . -

Inflammation Model:

In a controlled laboratory setting, researchers assessed the anti-inflammatory effects of this compound using human monocyte-derived macrophages. The compound reduced the secretion of inflammatory markers significantly compared to untreated controls, suggesting its utility in treating conditions characterized by excessive inflammation .

Pharmaceutical Development

Given its biological activities, this compound is being explored for potential applications in drug development, particularly for antimicrobial and anti-inflammatory therapies.

Industrial Uses

The compound is also utilized in the fragrance and flavor industries due to its pleasant aroma profile, which can enhance product appeal.

Propriétés

IUPAC Name |

2-methoxybut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-5(4-6)7-2/h3,5-6H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSWWBPJNKCKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370604 | |

| Record name | 2-METHOXY-3-BUTEN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18231-00-0 | |

| Record name | 2-METHOXY-3-BUTEN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.